1,3-Dioxoisoindolin-2-yl pivalate
Overview
Description
1,3-Dioxoisoindolin-2-yl pivalate, also known as propanoic acid, 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester, is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a member of the isoindoline-1,3-dione family .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindolin-2-yl pivalate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The use of catalysts like SiO2-tpy-Nb can enhance the reaction efficiency, leading to moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl pivalate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl pivalate can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: Similar in structure but lacks the pivalate ester group.
N-Phenylphthalimide: Contains a phenyl group instead of the pivalate ester.
N-Methylphthalimide: Features a methyl group in place of the pivalate ester.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,3)12(17)18-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNGSUIJCMXEQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182786 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-72-6 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84379-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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